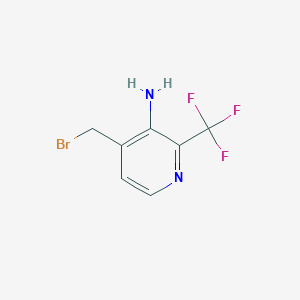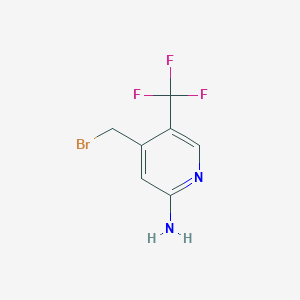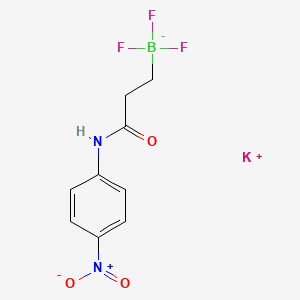
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate
Descripción general
Descripción
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound features a trifluoroborate group attached to a 3-((4-nitrophenyl)amino)-3-oxopropyl moiety, making it a valuable reagent in organic synthesis.
Mecanismo De Acción
Target of Action
Potassium trifluoroborates are a class of organoboron reagents that are often used in Suzuki-Miyaura type reactions . They are generally targeted towards carbon-carbon bond forming reactions .
Mode of Action
Potassium trifluoroborates interact with their targets through a process known as cross-coupling, which is a key step in many organic synthesis reactions .
Biochemical Pathways
In general, organoboron reagents like potassium trifluoroborates are involved in various carbon-carbon bond forming reactions .
Result of Action
The result of the compound’s action would depend on the specific reaction it is involved in. In general, potassium trifluoroborates are used to form new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of potassium trifluoroborates are influenced by various environmental factors. They are known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions .
Análisis Bioquímico
Biochemical Properties
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the activation of the boron center, which then participates in the catalytic cycle of the reaction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron center is crucial for its activity, as it facilitates the formation of transient complexes with target molecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to oxidative environments can lead to the gradual breakdown of the compound, impacting its ability to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites. The compound’s role in these pathways is complex, as it can both enhance and inhibit specific metabolic processes depending on the context of its application .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound is critical for its activity, as it needs to reach its target sites to be effective .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches the sites where it can interact with its target molecules, thereby exerting its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with a suitable precursor, such as 3-((4-nitrophenyl)amino)-3-oxopropyl chloride, in the presence of a base like potassium hexamethyldisilazide (KHMDS). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(3-nitrophenyl)borate
- Potassium trifluoro(4-methylphenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is unique due to the presence of the 3-((4-nitrophenyl)amino)-3-oxopropyl moiety, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other organotrifluoroborates may not be as effective.
Propiedades
IUPAC Name |
potassium;trifluoro-[3-(4-nitroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-1-3-8(4-2-7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSRCAYSBQCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-36-4 | |
| Record name | Borate(1-), trifluoro[3-[(4-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


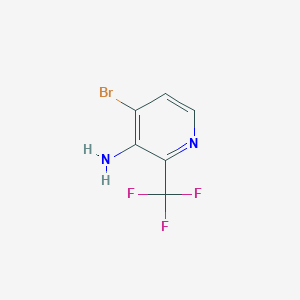
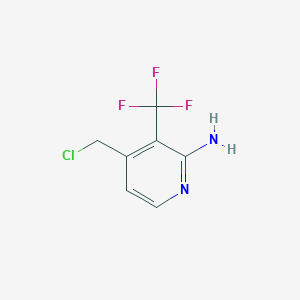
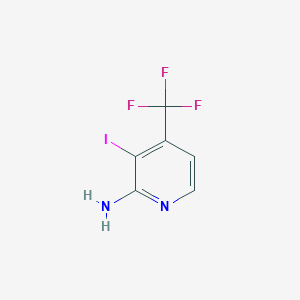
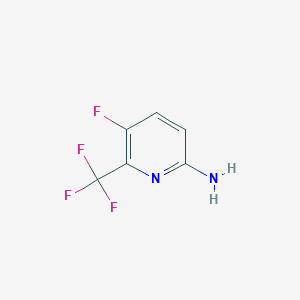
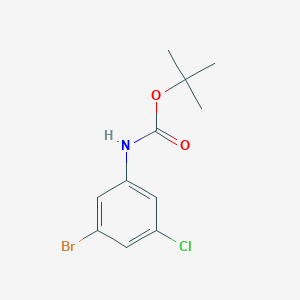
![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
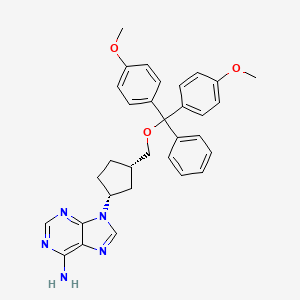
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
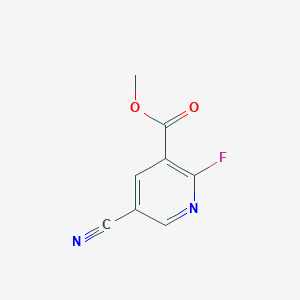
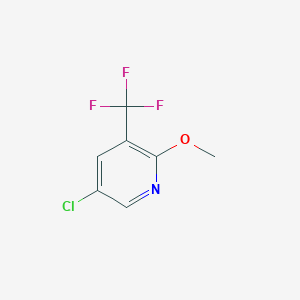
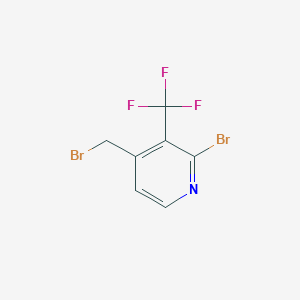
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
